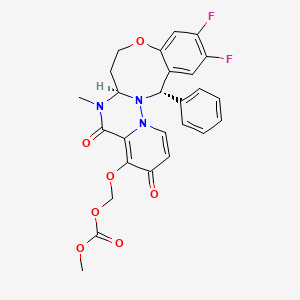

Cap-dependent endonuclease-IN-23

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C26H23F2N3O7 |

|---|---|

分子量 |

527.5 g/mol |

IUPAC 名称 |

[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |

InChI 键 |

NKFNQBUTOXCBGL-YADHBBJMSA-N |

手性 SMILES |

CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

规范 SMILES |

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cap-Dependent Endonuclease Inhibitors: A Case Study with Baloxavir Acid

Disclaimer: The compound "Cap-dependent endonuclease-IN-23" appears to be a hypothetical or not publicly documented agent. This guide will use the well-characterized and clinically approved cap-dependent endonuclease inhibitor, baloxavir (B560136) acid , as a representative example to provide a comprehensive overview of the mechanism of action for this class of antiviral compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting a Key Viral Process

Influenza viruses, significant global pathogens, rely on a unique mechanism known as "cap-snatching" to transcribe their genome within host cells. This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-dependent endonuclease activity, located in the PA subunit, is essential for this process and represents a prime target for antiviral drug development. Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid, which is a first-in-class inhibitor of this crucial enzymatic function.[1][2] By targeting the cap-dependent endonuclease, these inhibitors effectively halt viral gene expression and replication.[3]

Mechanism of Action: Inhibition of Cap-Snatching

The replication of the influenza virus is critically dependent on its ability to hijack the host cell's machinery for protein synthesis. A key step in this process is the "cap-snatching" mechanism, which the virus uses to generate primers for the transcription of its own messenger RNA (mRNA).[3][4]

The viral RNA-dependent RNA polymerase (RdRp) complex initiates this process by binding to the 5' cap structure of host pre-mRNAs through its PB2 subunit. Following this binding, the endonuclease domain of the PA subunit cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[5] This capped fragment then serves as a primer for the viral PB1 subunit to initiate the transcription of viral mRNAs.[6]

Baloxavir acid exerts its antiviral effect by directly targeting the active site of the cap-dependent endonuclease on the PA subunit.[4][7] The active site of this enzyme contains essential divalent metal ions, typically manganese (Mn²⁺), which are critical for its catalytic activity. Baloxavir acid is designed to chelate these metal ions, thereby inactivating the endonuclease.[7] This prevents the cleavage of host cell pre-mRNAs, depriving the virus of the necessary capped primers for transcription.[4] Consequently, viral mRNA synthesis is blocked, leading to the inhibition of viral replication.[3]

Below is a diagram illustrating the cap-snatching mechanism and the inhibitory action of baloxavir acid.

Quantitative Data: In Vitro Activity of Baloxavir Acid

The in vitro antiviral activity of baloxavir acid has been extensively evaluated against various strains of influenza A and B viruses. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC₅₀) from enzymatic assays and the 50% effective concentration (EC₅₀) from cell-based assays.

| Influenza Virus Strain/Subtype | Assay Type | Parameter | Value (nM) | Reference(s) |

| Influenza A and B viruses | Enzymatic Assay | IC₅₀ (CEN activity) | 1.4 - 8.9 | [8] |

| Influenza A (H1N1)pdm09 | Plaque Reduction | EC₅₀ | 0.22 | [9] |

| Influenza A (H3N2) | Plaque Reduction | EC₅₀ | 0.90 | [9] |

| Influenza A (H1N1)pdm09 | Focus Reduction | Median IC₅₀ | 0.28 | |

| Influenza A (H3N2) | Focus Reduction | Median IC₅₀ | 0.16 | |

| Influenza B (Victoria lineage) | Focus Reduction | Median IC₅₀ | 3.42 | |

| Influenza B (Yamagata lineage) | Focus Reduction | Median IC₅₀ | 2.43 | |

| Influenza A (H5N1) | Yield Reduction | Mean EC₉₀ | 0.7 - 1.6 | |

| Influenza A (H1N1)pdm09 | Cell Viability | Median EC₅₀ | 17.96 | [8] |

| Influenza A (H3N2) | Cell Viability | Median EC₅₀ | 4.48 | [8] |

| Influenza B | Cell Viability | Median EC₅₀ | 18.67 | [8] |

Experimental Protocols

The characterization of cap-dependent endonuclease inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

6-well plates

-

Culture medium (e.g., DMEM with appropriate supplements)

-

Influenza virus stock

-

Baloxavir acid (or other inhibitors)

-

Neutral red or crystal violet stain

Procedure:

-

Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the influenza virus stock.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with a specific amount of virus (e.g., 50 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

During the incubation, prepare an overlay medium containing 0.8% agarose and serial dilutions of baloxavir acid.

-

Remove the virus inoculum from the wells.

-

Add the agarose overlay containing the inhibitor to each well.

-

Incubate the plates at 37°C for 3 days, or until plaques are visible.

-

Stain the cells with neutral red or crystal violet to visualize and count the plaques.

-

The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Focus Reduction Assay

The focus reduction assay is a higher-throughput alternative to the plaque reduction assay, particularly suitable for large-scale screening.

Materials:

-

MDCK cells

-

96-well plates

-

Culture medium

-

Influenza virus stock

-

Baloxavir acid (or other inhibitors)

-

Primary antibody against a viral protein (e.g., nucleoprotein)

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase)

-

Substrate for the enzyme

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound (baloxavir acid) in the culture medium.

-

Add the diluted compound to the cell monolayers.

-

Infect the cells with a standardized amount of influenza virus.

-

Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells and add the primary antibody specific to a viral protein.

-

Wash the cells and add the enzyme-conjugated secondary antibody.

-

Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

The number of infected cell clusters (foci) is quantified, and the IC₅₀ is determined.

The following diagram outlines the general workflow for a plaque reduction assay.

Conclusion

Cap-dependent endonuclease inhibitors, exemplified by baloxavir acid, represent a significant advancement in the treatment of influenza. Their novel mechanism of action, which targets the essential viral cap-snatching process, provides a potent and effective means of inhibiting viral replication. The data presented in this guide highlight the broad-spectrum activity of this class of inhibitors against various influenza virus strains. The detailed experimental protocols provide a foundation for further research and development in this promising area of antiviral therapy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 5. Influenza virus plaque assay [protocols.io]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]

- 9. Optimization of a Quantitative Micro-neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of cap-dependent endonuclease (CEN) inhibitors, a novel class of antiviral agents for the treatment of influenza. Given the lack of public information on a specific compound designated "Cap-dependent endonuclease-IN-23," this document will focus on the well-characterized and clinically approved inhibitor, Baloxavir Marboxil, as a representative example.

Introduction to Cap-Dependent Endonuclease as an Antiviral Target

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is essential for viral replication.[1] A critical step in influenza virus transcription is "cap-snatching," where the cap-dependent endonuclease (CEN) activity of the PA subunit cleaves the 5' cap from host pre-mRNAs.[1] These capped fragments are then used as primers for the synthesis of viral mRNAs. By targeting this essential enzymatic activity, CEN inhibitors effectively block viral gene transcription and replication.

Discovery of Baloxavir Marboxil

Baloxavir Marboxil (BXM), formerly known as S-033188, was discovered by Shionogi & Co., Ltd. through a medicinal chemistry campaign that involved the screening of metal-chelating compounds.[2][3] The active form, Baloxavir acid (BXA) or S-033447, was identified as a potent inhibitor of the CEN activity of the influenza virus PA protein.[2][4] BXM was developed as a prodrug of BXA to improve its oral bioavailability.[1]

Synthesis of Baloxavir Marboxil

The synthesis of Baloxavir Marboxil is a complex, multi-step process. Several synthetic routes have been reported, with a key focus on the efficient construction of the two main chiral cores: a three-ring fused triazinanone and a three-ring fused thiepane.[5]

A reported synthesis involves the following key steps:

-

Preparation of the Chiral Triazinanone Core: This often involves the optical resolution of a racemic mixture to obtain the desired enantiomer.[5]

-

Synthesis of the Thiepin Alcohol Core: This multi-step synthesis can start from materials like 3,4-difluoro-2-methylbenzoic acid.[6]

-

Coupling Reaction: The chiral triazinanone and the thiepin alcohol are coupled in a condensation reaction, which can be a challenging step due to diastereoselectivity.[5]

-

Prodrug Formation: The final step involves the addition of the carbonate moiety to the active molecule, Baloxavir acid, to form the prodrug Baloxavir Marboxil. This is often achieved by reacting the hydroxyl group of Baloxavir acid with chloromethyl methyl carbonate.[2][7]

Mechanism of Action

Baloxavir Marboxil is orally administered and is rapidly hydrolyzed in the body to its active metabolite, Baloxavir acid (BXA).[1][2][7] BXA targets the CEN active site within the PA subunit of the influenza virus polymerase.[1][4] It functions by chelating the divalent metal ions (typically Mn2+) in the active site, which are essential for the endonuclease activity.[8] This inhibition of the "cap-snatching" mechanism prevents the generation of capped primers from host mRNA, thereby halting the transcription of viral mRNA and subsequent viral replication.[1][2][9]

Caption: Mechanism of action of Baloxavir Marboxil.

Quantitative Data

The inhibitory activity of Baloxavir acid has been quantified against various influenza virus strains. The following table summarizes key in vitro data.

| Compound | Assay Type | Virus Type | IC50 (nM) | Reference |

| Baloxavir Acid | PA Endonuclease Assay | Influenza A | 1.4 - 3.1 | [4] |

| Baloxavir Acid | PA Endonuclease Assay | Influenza B | 4.5 - 8.9 | [4] |

Experimental Protocols

Cap-Dependent Endonuclease (CEN) Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the influenza PA subunit. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A fluorogenic substrate containing a fluorescent reporter and a quencher is used. In the absence of an inhibitor, the CEN enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Protocol:

-

Reagents: Recombinant influenza PA subunit, fluorogenic substrate, assay buffer (e.g., Tris-HCl with MnCl2), test compound (e.g., Baloxavir acid).

-

Procedure: a. The test compound is serially diluted in the assay buffer. b. The recombinant PA subunit is added to the wells of a microplate containing the diluted compound and incubated for a short period. c. The fluorogenic substrate is added to initiate the reaction. d. The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a CEN enzymatic assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the ability of a compound to inhibit influenza virus replication in a cellular context.

Principle: A monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the extent of viral inhibition.

Protocol:

-

Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza virus stock, test compound, culture medium, agarose (B213101) overlay.

-

Procedure: a. MDCK cells are seeded in multi-well plates to form a confluent monolayer. b. The test compound is serially diluted in culture medium. c. The cell monolayer is washed and then infected with influenza virus in the presence of the diluted compound. d. After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing the test compound. e. The plates are incubated for several days to allow for plaque formation. f. The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration. The EC50 (50% effective concentration) is calculated by plotting the percentage of plaque reduction against the compound concentration.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 3. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

Target Validation of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for cap-dependent endonuclease (CEN) inhibitors, using Baloxavir acid as a primary example. The influenza virus cap-dependent endonuclease, a critical component of the viral RNA polymerase complex, is a validated target for antiviral therapy. This document outlines the quantitative measures of inhibitor potency, detailed experimental protocols for target validation, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data for CEN Inhibitor Potency

The antiviral activity of cap-dependent endonuclease inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of Baloxavir acid against different influenza virus strains.

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid

| Target Enzyme Activity | IC50 (nM) | Reference |

| Cap-Dependent Endonuclease (CEN) | 2.5 | [1] |

| CEN/RdRp Activities | 1.6 | [2] |

| RdRp Activity | >40 | [2] |

| CEN Activity (Influenza A vRNPs) | 1.4 - 3.1 | [2] |

| CEN Activity (Influenza B vRNPs) | 4.5 - 8.9 | [2] |

Table 2: Antiviral Activity of Baloxavir Acid in Cell-Based Assays

| Influenza Virus Strain/Subtype | Assay Type | EC50 (nM) | Reference |

| Influenza A (H1N1)pdm09 | Plaque Reduction | 1.0 ± 0.7 | [3] |

| Influenza A (H3N2) | Plaque Reduction | 0.3 ± 0.1 | [3] |

| Influenza B | Plaque Reduction | 18.9 ± 4.6 | [3] |

| Influenza A (H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 | [4][5] |

| Influenza A (H3N2) | Focus Reduction | 1.2 ± 0.6 | [4][5] |

| Influenza B (Victoria lineage) | Focus Reduction | 7.2 ± 3.5 | [4][5] |

| Influenza B (Yamagata lineage) | Focus Reduction | 5.8 ± 4.5 | [4][5] |

| A/WSN/33 (H1N1) | Yield Reduction (EC90) | 0.79 | |

| B/Hong Kong/5/72 | Yield Reduction (EC90) | 2.2 | |

| A/WSN/33-NA/H274Y (Oseltamivir-resistant) | Yield Reduction (EC90) | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of cap-dependent endonuclease inhibitors.

In Vitro Cap-Dependent Endonuclease Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.

Materials:

-

Recombinant influenza virus polymerase complex (PA, PB1, PB2 subunits)

-

5'-capped and radiolabeled or fluorescently labeled RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4)

-

Test compound (e.g., Baloxavir acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

RNAse inhibitor

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNase inhibitor, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant influenza polymerase complex to the reaction mixture.

-

Initiation: Start the reaction by adding the labeled capped RNA substrate.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).

-

Analysis: Denature the RNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the cleaved RNA fragments using a phosphorimager or fluorescence scanner.

-

Data Analysis: Quantify the intensity of the bands corresponding to the cleaved products. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay (PRA)

This cell-based assay assesses the ability of a compound to inhibit the replication of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-TPCK

-

Agarose (B213101) or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock to obtain a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Wash the cell monolayer with PBS and infect with the diluted virus for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and mixed with low-melting-point agarose or Avicel.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.[6]

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

MDCK cells

-

Influenza virus stock

-

Test compound

-

Cell culture medium

-

TCID50 (50% Tissue Culture Infectious Dose) assay components

Procedure:

-

Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect them with a known titer of influenza virus (e.g., 100 TCID50/well).

-

Compound Treatment: Add serial dilutions of the test compound to the infected cells.

-

Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatants containing the progeny virus.

-

Virus Titer Determination: Determine the virus titer in the collected supernatants using a TCID50 assay on fresh MDCK cell monolayers.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC90 value, the concentration that reduces the virus yield by 90%, is often determined.

Visualizations

Diagrams illustrating key biological processes and experimental workflows provide a clear understanding of the target and the validation process.

Caption: Influenza Virus Replication Cycle and the Role of Cap-Dependent Endonuclease.

Caption: Mechanism of Action of Baloxavir Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site Analysis of Cap-dependent Endonuclease Inhibitor IN-23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site of Cap-dependent endonuclease-IN-23, a potent inhibitor of the influenza virus cap-dependent endonuclease. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to characterize this inhibitor. It is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction to Cap-dependent Endonuclease and the "Cap-Snatching" Mechanism

The influenza virus, a significant threat to global public health, relies on a unique mechanism for the transcription of its genome known as "cap-snatching".[1] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of subunits PA, PB1, and PB2, is central to this process.[2] The endonuclease activity resides within the N-terminal domain of the PA subunit (PA_N).[2] This endonuclease cleaves the 5' cap from host pre-mRNAs, generating a short, capped RNA fragment that is subsequently used as a primer to initiate the transcription of viral mRNAs.[1][2] This process is essential for the virus as it allows viral mRNAs to be recognized and translated by the host cell's ribosomal machinery.[2] Given its critical role in viral replication and its absence in host cells, the cap-dependent endonuclease is a prime target for the development of novel anti-influenza therapeutics.[3]

The "cap-snatching" mechanism can be visualized as a multi-step process:

References

The Structural Biology of Cap-Dependent Endonuclease Inhibitors: A Technical Overview for Drug Discovery Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses, has emerged as a critical target for the development of novel antiviral therapeutics. By cleaving the 5' cap from host pre-mRNAs to generate primers for viral mRNA synthesis—a process known as "cap-snatching"—the CEN plays a pivotal role in the viral life cycle. This whitepaper provides an in-depth technical guide on the structural biology of CEN and its inhibition, with a focus on the principles guiding the development of inhibitors like Cap-dependent endonuclease-IN-23.

While specific quantitative data and detailed experimental protocols for this compound are not publicly available at the time of this writing and are likely contained within proprietary patent filings (referenced as WO2021233302A1 for a related compound), this guide will draw upon the wealth of public research on other well-characterized CEN inhibitors to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Cap-Snatching Mechanism: A Prime Antiviral Target

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-snatching process is a coordinated effort involving these subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7GpppN) of host pre-mRNAs.

-

Endonucleolytic Cleavage: The N-terminal domain of the PA subunit (PA-N) houses the endonuclease active site. This site contains a bimetallic center, typically with two Mn2+ ions, which is essential for catalysis. The PA-N domain cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.

-

Primer Utilization: The resulting capped RNA fragment is then used by the PB1 subunit, which possesses RNA polymerase activity, to prime the transcription of viral mRNAs from the viral RNA template.

The absolute requirement of this process for viral replication and its absence in host cells make the cap-dependent endonuclease an ideal target for antiviral drug development.

Quantitative Analysis of CEN Inhibitor Potency

The inhibitory activity of compounds targeting the cap-dependent endonuclease is typically quantified using a variety of biochemical and cell-based assays. While specific data for this compound is not available, the following table summarizes typical quantitative data obtained for other CEN inhibitors.

| Inhibitor | Assay Type | Target | IC50 | Ki | EC50 | Citation |

| Baloxavir acid | Endonuclease activity | Influenza A/H1N1 PA | 2.7 nM | - | 0.46-0.98 nM | [1] |

| Compound X | FRET-based assay | Recombinant PA-N | 15 nM | - | - | General Example |

| Compound Y | Plaque reduction assay | Influenza B virus | - | - | 50 nM | General Example |

Table 1: Representative Quantitative Data for Cap-Dependent Endonuclease Inhibitors. IC50 (half-maximal inhibitory concentration) values from in vitro enzymatic assays, Ki (inhibition constant) values, and EC50 (half-maximal effective concentration) values from cell-based antiviral assays are crucial for characterizing inhibitor potency.

Experimental Protocols for Characterizing CEN Inhibitors

Detailed methodologies are critical for the accurate assessment of inhibitor performance. The following are representative protocols for key experiments in the study of cap-dependent endonuclease inhibitors.

In Vitro Endonuclease Activity Assay (FRET-based)

This assay directly measures the enzymatic activity of the isolated PA-N domain.

a. Expression and Purification of PA-N: The N-terminal domain of the influenza PA protein (e.g., residues 1-209) is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag). The protein is then overexpressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography.

b. Assay Principle: A short, single-stranded RNA or DNA oligonucleotide substrate is synthesized with a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. Upon cleavage by the PA-N endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

c. Protocol:

-

Prepare a reaction buffer containing buffer (e.g., 20 mM Tris-HCl pH 7.5), salt (e.g., 150 mM NaCl), and divalent cations (e.g., 1 mM MnCl2).

-

Add the purified PA-N protein to the desired final concentration.

-

Add the test inhibitor (e.g., this compound) at various concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the ability of a compound to inhibit viral replication.

a. Cell Culture and Virus Infection: Madin-Darby canine kidney (MDCK) cells are cultured to form a confluent monolayer. The cells are then infected with a known titer of influenza virus.

b. Protocol:

-

After a 1-hour viral adsorption period, the inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the test compound.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques at each compound concentration is counted.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Caption: The cap-snatching mechanism of influenza virus.

References

In Vitro Antiviral Spectrum of Cap-dependent Endonuclease-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-23 is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme, a critical component of the influenza virus replication machinery.[1] This enzyme is responsible for the "cap-snatching" mechanism, where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to prime its own transcription. By targeting this essential viral process, CEN inhibitors represent a promising class of antiviral agents with the potential for broad-spectrum activity. This technical guide provides a comprehensive overview of the in vitro methods used to determine the antiviral spectrum of compounds like this compound, presenting data in a structured format and detailing the necessary experimental protocols. While specific quantitative data for this compound is proprietary and not publicly available, this document serves as a complete methodological framework for its evaluation.

Mechanism of Action: Cap-Snatching Inhibition

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, carries out transcription within the host cell nucleus. The PA subunit contains the endonuclease domain that cleaves host pre-mRNAs. This compound is designed to bind to this endonuclease active site, preventing the cleavage of host mRNA caps and thereby inhibiting viral transcription and subsequent replication.

Caption: Mechanism of action of influenza virus cap-dependent endonuclease and its inhibition.

Quantitative In Vitro Antiviral Spectrum

The in vitro antiviral activity of an inhibitor is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. To assess the therapeutic window, the 50% cytotoxic concentration (CC50) is also determined, representing the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the antiviral potential of a compound; a higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 | MDCK | Data not available | Data not available | Data not available |

| Influenza A/H3N2 | MDCK | Data not available | Data not available | Data not available |

| Influenza B (Victoria) | MDCK | Data not available | Data not available | Data not available |

| Influenza B (Yamagata) | MDCK | Data not available | Data not available | Data not available |

| Oseltamivir-resistant A/H1N1 | MDCK | Data not available | Data not available | Data not available |

| Baloxavir-resistant A/H3N2 | MDCK | Data not available | Data not available | Data not available |

Table 2: Potential Broad-Spectrum In Vitro Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Bunyavirales | La Crosse virus | Vero | Data not available | Data not available | Data not available |

| Bunyavirales | Rift Valley fever virus | Vero | Data not available | Data not available | Data not available |

| Arenaviridae | Lassa virus | Vero | Data not available | Data not available | Data not available |

| Paramyxoviridae | Respiratory Syncytial Virus | HEp-2 | Data not available | Data not available | Data not available |

Experimental Protocols

Cell Lines and Virus Propagation

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. Vero cells are often used for other viruses like bunyaviruses and arenaviruses. All cell lines should be maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus Strains: A panel of representative influenza virus strains, including seasonal A and B viruses and antiviral-resistant strains, should be used. For broad-spectrum analysis, other relevant RNA viruses can be included.

-

Virus Titration: Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay or a plaque assay to establish the appropriate multiplicity of infection (MOI) for antiviral experiments.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

References

Unveiling Cap-dependent Endonuclease-IN-23: A Novel Influenza Virus Replication Inhibitor

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, a promising new small molecule inhibitor, Cap-dependent endonuclease-IN-23, has emerged from the patent literature. Detailed in patent WO2021233302A1, this compound presents a novel scaffold for targeting the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase, a critical enzyme for viral replication. This in-depth technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, inhibitory potency, and the experimental protocols utilized for its evaluation.

Core Mechanism of Action: Thwarting Viral "Cap-Snatching"

Influenza virus relies on a unique mechanism known as "cap-snatching" to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of three subunits (PA, PB1, and PB2), cleaves the 5' cap from host pre-mRNAs and uses it as a primer for viral mRNA synthesis. The cap-dependent endonuclease, located in the PA subunit, is the enzymatic component responsible for this cleavage.

This compound is designed to inhibit this crucial endonuclease activity. By binding to the active site of the endonuclease, it prevents the cleavage of host mRNAs, thereby depriving the virus of the necessary primers to replicate its genetic material. This targeted approach offers a high degree of specificity for the viral polymerase, minimizing off-target effects.

Quantitative Analysis of Inhibitory Activity

The patent document WO2021233302A1 discloses the results of in vitro assays to quantify the inhibitory potential of this compound (referred to as compound 8A or 8B in the patent) against both the isolated enzyme and the whole virus.

| Compound ID | Assay Type | Target | IC50 (nM) | EC50 (nM) | Cell Line | Virus Strain |

| 8A | Endonuclease Inhibition | Influenza A PA Protein | 5.8 | - | - | - |

| 8B | Endonuclease Inhibition | Influenza A PA Protein | 3.2 | - | - | - |

| 8A | Antiviral Activity | Influenza A Virus | - | 12.5 | MDCK | H1N1 |

| 8B | Antiviral Activity | Influenza A Virus | - | 7.8 | MDCK | H1N1 |

Experimental Protocols

To facilitate further research and validation, the following are detailed methodologies for the key experiments cited in the patent.

Cap-Dependent Endonuclease Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the influenza virus PA protein.

Principle: A fluorogenic substrate, which is cleaved by the endonuclease to produce a fluorescent signal, is used to monitor enzyme activity. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory potency.

Protocol:

-

Recombinant Protein Expression and Purification: The N-terminal domain of the influenza A virus PA protein (amino acids 1-209) containing the endonuclease active site is expressed in E. coli and purified using affinity chromatography.

-

Assay Reaction: The purified PA protein is incubated with the test compound (this compound) at various concentrations in an assay buffer containing a divalent cation (e.g., Mn²⁺).

-

Substrate Addition: A fluorogenic RNA substrate with a 5' cap structure is added to initiate the reaction.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This cell-based assay determines the ability of the compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are treated with the compound and then infected with the virus. The viability of the cells after a period of incubation is measured to assess the protective effect of the compound.

Protocol:

-

Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.

-

Compound Treatment: The cell culture medium is replaced with a medium containing serial dilutions of this compound.

-

Virus Infection: The cells are infected with a predetermined titer of influenza A virus (e.g., H1N1 strain).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for viral replication and CPE development.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the influenza virus replication pathway, the mechanism of action of this compound, and the experimental workflows.

Caption: Influenza Virus Replication Cycle.

Caption: Mechanism of Action of the Inhibitor.

Caption: Experimental Workflow Diagrams.

Conclusion and Future Directions

This compound represents a significant development in the search for novel anti-influenza therapeutics. Its potent inhibitory activity against a key viral enzyme, coupled with promising cell-based antiviral efficacy, underscores its potential as a lead compound for further drug development. Future studies should focus on in vivo efficacy and safety profiling, as well as investigating its activity against a broader range of influenza strains, including those resistant to current antiviral drugs. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon this promising discovery.

The Cutting Edge of Antiviral Research: A Technical Guide to Cap-Dependent Endonuclease-IN-23 and its Analogs in Bunyavirus Research

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of pathogenic bunyaviruses, which can cause severe and often fatal hemorrhagic fevers, represent a significant and ongoing threat to global public health.[1][2][3] With limited therapeutic options available, the scientific community is actively pursuing novel antiviral strategies.[1][2][3] A highly promising target for broad-spectrum antiviral drug development is the viral cap-dependent endonuclease (CEN).[1][4][5] This enzyme is critical for viral replication and is absent in humans, making it an ideal candidate for selective inhibition.[1] This technical guide provides an in-depth overview of a class of potent CEN inhibitors, exemplified by the compound series including Cap-dependent endonuclease-IN-23 (referred to in literature as CAPCA-1 or compound B), for bunyavirus research and therapeutic development.

Mechanism of Action: Disrupting the "Cap-Snatching" Machinery

Bunyaviruses, much like influenza viruses, employ a unique mechanism known as "cap-snatching" to initiate the transcription of their viral RNA.[1][2][3][5][6] The viral L-protein, which contains the RNA-dependent RNA polymerase (RdRP) and the CEN domain, cleaves the 5' cap from host cell messenger RNAs (mRNAs).[5][7] These capped fragments are then used as primers to synthesize viral mRNAs, effectively hijacking the host's cellular machinery for viral replication.[7]

The catalytic activity of the CEN is dependent on the presence of divalent metal cations, such as Mg²⁺ or Mn²⁺, in its active site.[1] Cap-dependent endonuclease inhibitors, including the carbamoyl (B1232498) pyridone carboxylic acid (CAPCA) series, function by chelating these essential metal ions, thereby inactivating the enzyme and halting the cap-snatching process.[1][8] This mechanism is analogous to the action of the approved influenza drug baloxavir (B560136) marboxil.[4][9][10] Structural and genetic studies have confirmed that these inhibitors target the CEN active site, with resistance mutations clustering in this region of the viral L-protein.[1][2][6]

Quantitative Data: In Vitro and In Vivo Efficacy

Research has identified several CEN inhibitors with potent activity against a range of bunyaviruses. These compounds have demonstrated significantly greater efficacy than the broadly used but often toxic antiviral, ribavirin.[1][2][3] The data presented below summarizes the antiviral activity of a key CEN inhibitor, CAPCA-1 (compound B), against various bunyaviruses.

| Compound | Virus | Assay Type | Metric | Value | Comparison | Reference |

| CAPCA-1 (Compound B) | Lassa Virus (LASV) | Plaque Assay | Viral Reduction | 3 log₁₀ at 1 µM (24 hpi) | Ribavirin: 2 log₁₀ at 100 µM | [1] |

| CAPCA-1 (Compound B) | Lassa Virus (LASV) | Plaque Assay | Viral Reduction | 2.5 log₁₀ at 1 µM (48 hpi) | Ribavirin: 2 log₁₀ at 100 µM | [1] |

| CAPCA-1 (Compound B) | Multiple Bunyaviruses | Cell Culture | General Efficacy | - | 100 to 1,000-fold more active than Ribavirin | [1][2][3] |

| CAPCA-1 | La Crosse Virus (LACV) | Cell Culture | EC₅₀ | < 1 µM | Higher activity than Ribavirin and Favipiravir | [8][11] |

| CEN Inhibitors | Lymphocytic Choriomeningitis Virus (LCMV) | In Vivo (Mice) | Outcome | Significantly decreased blood viral load, improved survival rates | - | [1][2][3][6] |

| CEN Inhibitors | Lymphocytic Choriomeningitis Virus (LCMV) | In Vivo (Mice) | Pathophysiology | Suppressed thrombocytopenia and hepatic dysfunction | - | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of CEN inhibitors against bunyaviruses.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

-

Cell Seeding: Plate a suitable cell line (e.g., VeroE6 cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the CEN inhibitor and control compounds (e.g., ribavirin, vehicle control) in cell culture medium.

-

Infection: Pre-treat the cell monolayers with the diluted compounds for a specified time (e.g., 1 hour). Subsequently, infect the cells with a known titer of the bunyavirus (e.g., Lassa virus, La Crosse virus) for 1 hour to allow for viral adsorption.

-

Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the respective compound dilutions. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

-

Visualization and Quantification: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques compared to the vehicle control. The 50% effective concentration (EC₅₀) can be calculated from the dose-response curve.

Selection of Drug-Resistant Viruses

This protocol is essential for understanding the mechanism of action of a drug and identifying potential resistance mutations.

-

Initial Culture: Infect a confluent monolayer of cells (e.g., Vero) with the bunyavirus in the presence of a sub-optimal concentration of the CEN inhibitor.

-

Serial Passage: Harvest the virus-containing supernatant every 2-3 days and use it to infect fresh cell monolayers that have been pre-treated with gradually increasing concentrations of the CEN inhibitor.

-

Monitor for Cytopathic Effect (CPE): Observe the cells for signs of CPE. The emergence of CPE at higher drug concentrations suggests the selection of a resistant virus population.

-

Virus Isolation and Sequencing: Once a resistant virus population is established (e.g., after 6 or more passages), isolate the viral RNA from the supernatant.

-

Whole-Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted viral RNA to identify amino acid substitutions compared to the wild-type virus. Mutations clustered in the CEN domain of the L-protein are indicative of the drug's target.

In Vivo Efficacy Studies in a Mouse Model

Animal models are critical for evaluating the therapeutic potential of antiviral candidates.

-

Animal Model: Use a susceptible mouse strain for the specific bunyavirus being studied (e.g., LCMV infection models).

-

Infection: Infect the mice with a lethal or pathogenic dose of the virus (e.g., via intraperitoneal injection).

-

Treatment: Administer the CEN inhibitor compound to a group of infected mice at various doses and schedules (e.g., oral gavage once or twice daily). Include control groups receiving a placebo (vehicle) and potentially a positive control drug (e.g., ribavirin).

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy), and record survival rates.

-

Virological and Clinical Pathology Analysis: At specific time points post-infection, collect blood samples to measure viral load (viremia) via plaque assay or RT-qPCR. Analyze blood for markers of disease, such as platelet counts (for thrombocytopenia) and liver enzyme levels (for hepatic dysfunction).

-

Endpoint Analysis: The efficacy of the compound is determined by improved survival rates, reduced viral loads in blood and target organs, and amelioration of disease symptoms compared to the placebo-treated group.[1][2][3][6]

Conclusion and Future Directions

Cap-dependent endonuclease inhibitors represent a promising new class of broad-spectrum antivirals for the treatment of diseases caused by bunyaviruses. The high potency and selectivity of compounds like CAPCA-1, combined with their efficacy in preclinical animal models, underscore their potential clinical utility.[1][3][6] Future research should focus on optimizing the pharmacokinetic and safety profiles of these inhibitors, evaluating their efficacy against a wider range of pathogenic bunyaviruses, and exploring their potential use in combination therapies to further enhance antiviral activity and mitigate the risk of resistance. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against these formidable viral pathogens.

References

- 1. pnas.org [pnas.org]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Cap-dependent Endonuclease Inhibitor-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cap-dependent endonuclease-IN-23 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. By targeting the CEN, IN-23 effectively disrupts the "cap-snatching" mechanism that the virus uses to initiate transcription of its genome, thereby halting the propagation of the virus. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies. While specific experimental data and the precise chemical structure for IN-23 are proprietary and contained within patent literature, this document aims to equip researchers with a thorough understanding of the compound based on publicly accessible data and the broader context of CEN inhibitors.

Introduction to Cap-dependent Endonuclease Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The PA subunit contains the cap-dependent endonuclease domain, which is responsible for cleaving the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process, known as "cap-snatching," is a critical step in the influenza virus life cycle and represents a key target for antiviral drug development.

Cap-dependent endonuclease inhibitors, such as Baloxavir marboxil, have demonstrated clinical efficacy in treating influenza infections. These inhibitors typically chelate the divalent metal ions (usually manganese) in the active site of the endonuclease, thereby blocking its enzymatic activity. This compound is a novel compound in this class, showing potent inhibitory activity against influenza A virus.

Chemical Properties of this compound

While the precise chemical structure and IUPAC name for this compound are not publicly available, it is identified as compound 8A or 8B in patent WO2021233302A1. The following properties have been reported by chemical suppliers.

| Property | Value |

| CAS Number | 2741952-36-1 |

| Molecular Formula | C₂₆H₂₃F₂N₃O₇ |

| Molecular Weight | 527.47 g/mol |

Table 1: Physicochemical Properties of this compound

Mechanism of Action

This compound functions by inhibiting the endonuclease activity of the influenza virus polymerase. This inhibition prevents the cleavage of host cell pre-mRNAs, thereby depriving the virus of the capped primers required for viral mRNA synthesis. The ultimate result is the suppression of viral replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on standard methodologies for assessing CEN inhibitors, the following assays would be relevant.

Cap-dependent Endonuclease Activity Assay (FRET-based)

This in vitro assay directly measures the enzymatic activity of the influenza virus endonuclease.

Principle: A fluorophore and a quencher are attached to the ends of a short, capped RNA substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the substrate by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

General Protocol:

-

Recombinant Endonuclease: Express and purify the N-terminal domain of the influenza PA subunit containing the endonuclease active site.

-

Substrate: Synthesize a short RNA oligonucleotide with a 5' cap structure, a fluorophore (e.g., FAM) at one end, and a quencher (e.g., TAMRA) at the other.

-

Reaction: In a microplate, combine the recombinant endonuclease, the FRET substrate, and varying concentrations of this compound in a suitable reaction buffer containing Mn²⁺ ions.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by fitting the data to a dose-response curve.

A Technical Guide to the Enzyme Kinetics of Cap-Dependent Endonuclease Inhibitors

Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound designated "Cap-dependent endonuclease-IN-23". This name is associated with patent WO2021233302A1 and is listed as a potent inhibitor of cap-dependent endonuclease (CEN)[1]. Due to the scarcity of specific data for this compound, this guide provides a comprehensive overview of the enzyme kinetics of the broader class of cap-dependent endonuclease inhibitors, utilizing publicly available data from well-characterized compounds such as Baloxavir (B560136) and its derivatives as illustrative examples.

The cap-dependent endonuclease (CEN) is a crucial enzyme for the replication of several viruses, including influenza. It facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs. This makes the CEN a prime target for antiviral drug development.

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of various compounds against cap-dependent endonuclease is typically quantified by their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several cap-dependent endonuclease inhibitors, including Baloxavir and its derivatives, against influenza virus CEN.

| Compound/Variant | Target | IC50 (nM) | IC50 (µM) | Fold Increase vs. WT | Reference |

| Baloxavir acid (BXA) - WT A(H1N1)pdm09 | Influenza A CEN | 0.22 | [2] | ||

| Baloxavir acid (BXA) - WT A(H3N2) | Influenza A CEN | 0.90 | [2] | ||

| Baloxavir | Influenza CEN | 7.45 | [3] | ||

| Compound I-4 | Influenza CEN | 3.29 | [3] | ||

| Compound II-2 | Influenza CEN | 1.46 | [3] | ||

| Compound III-8 | Influenza CEN | 6.86 | [3] | ||

| AV5116 | Influenza CEN | 0.286 | [3] | ||

| PA E23G Mutant - A(H1N1)pdm09 | Influenza A CEN | 1.63 | 7-fold | [2] | |

| PA E23K Mutant - A(H1N1)pdm09 | Influenza A CEN | 2.89 | 13-fold | [2] | |

| PA I38T Mutant - A(H1N1)pdm09 | Influenza A CEN | 18.30 | >78-fold | [2] | |

| PA E23G Mutant - A(H3N2) | Influenza A CEN | 1.83 | 2-fold | [2] | |

| PA E23K Mutant - A(H3N2) | Influenza A CEN | 5.04 | 6-fold | [2] | |

| PA I38T Mutant - A(H3N2) | Influenza A CEN | 69.83 | >78-fold | [2] | |

| Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1 | La Crosse Virus (LACV) CEN | < 1000 | < 1 | [4] |

Mechanism of Action: Inhibition of Cap-Snatching

Cap-dependent endonuclease inhibitors function by targeting the active site of the enzyme, which typically requires divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity. By chelating these metal ions, the inhibitors prevent the enzyme from cleaving the host cell's capped mRNA, thereby halting the cap-snatching process and inhibiting viral replication.

Caption: Mechanism of cap-dependent endonuclease and its inhibition.

Experimental Protocols

The determination of enzyme kinetics for cap-dependent endonuclease inhibitors typically involves in vitro assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor. A common method is the capped substrate depletion assay.

Objective: To determine the IC50 value of a test compound against cap-dependent endonuclease.

Materials:

-

Recombinant cap-dependent endonuclease enzyme

-

Fluorophore-labeled capped RNA substrate

-

Assay buffer (containing appropriate salts and a divalent cation, e.g., MnCl₂)

-

Test compounds dissolved in DMSO

-

Quencher molecule

-

Microplate reader capable of fluorescence detection

Generalized Protocol for a FRET-based Capped Substrate Depletion Assay:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Further dilute the compound solutions in the assay buffer to the final desired concentrations.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant cap-dependent endonuclease to a predetermined optimal concentration in the assay buffer.

-

Prepare the fluorophore-labeled capped RNA substrate in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the diluted test compound to the wells of a microplate.

-

Add the diluted enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorophore-labeled capped RNA substrate to each well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing a quencher molecule.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader. The fluorescence signal will be inversely proportional to the enzyme activity.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for CEN inhibitor IC50 determination.

References

- 1. This compound|CAS 2741952-36-1|DC Chemicals [dcchemicals.com]

- 2. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitor-IN-23

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cap-dependent endonuclease-IN-23 (CEN-IN-23) is a potent and selective inhibitor of the viral cap-dependent endonuclease (CEN), an essential enzyme for the replication of several RNA viruses, including influenza viruses and bunyaviruses.[1][2][3] The CEN enzyme is a key component of the viral RNA-dependent RNA polymerase complex and initiates viral mRNA synthesis through a unique "cap-snatching" mechanism.[1][2] In this process, the endonuclease cleaves the 5' cap from host cell pre-mRNAs, which is then used as a primer for the transcription of viral genes. By targeting this critical step, CEN-IN-23 effectively blocks viral transcription and subsequent replication. Due to its specific action on a viral enzyme not present in humans, CEN-IN-23 represents a promising tool for antiviral research and drug development.[2]

These application notes provide detailed protocols for the use of CEN-IN-23 in various in vitro and cell-based assays to evaluate its antiviral activity and mechanism of action.

Mechanism of Action

This compound inhibits the endonuclease activity of the viral RNA polymerase complex. This inhibition prevents the cleavage of host cell pre-mRNAs, thereby depriving the virus of the necessary capped primers for initiating transcription of its own genome. This leads to a halt in viral protein synthesis and replication.

Data Presentation

In Vitro Antiviral Activity of CEN-IN-23

| Virus Strain | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A/H1N1 | Plaque Reduction | MDCK | 0.05 | >100 | >2000 |

| Influenza A/H3N2 | Yield Reduction | A549 | 0.08 | >100 | >1250 |

| Influenza B | Plaque Reduction | MDCK | 0.2 | >100 | >500 |

| Lassa Virus | CPE-based | Vero | 0.15 | >50 | >333 |

| La Crosse Virus | Yield Reduction | BHK-21 | 0.1 | >50 | >500 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

In Vivo Efficacy of CEN-IN-23 in a Mouse Model of Influenza A (H1N1) Infection

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 PFU/g) |

| Vehicle Control | - | 0 | 25 | 6.5 |

| Oseltamivir | 10 | 80 | 10 | 3.2 |

| CEN-IN-23 | 5 | 100 | 5 | 2.1 |

| CEN-IN-23 | 1 | 100 | 8 | 2.8 |

| CEN-IN-23 | 0.5 | 80 | 12 | 3.5 |

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of CEN-IN-23 required to inhibit the formation of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

CEN-IN-23

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Agarose (B213101) or Avicel

-

Crystal Violet

Protocol:

-

Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of CEN-IN-23 in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

After the adsorption period, remove the virus inoculum.

-

Overlay the cells with 2 ml of a 1:1 mixture of 1.2% agarose and 2x infection medium containing the different concentrations of CEN-IN-23 or vehicle control (DMSO).

-

Allow the agarose to solidify at room temperature.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formaldehyde (B43269) for at least 1 hour.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.

Virus Yield Reduction Assay

This assay measures the effect of CEN-IN-23 on the production of infectious virus particles.

Materials:

-

A549 cells (or other appropriate cell line)

-

Viral growth medium (VGM)

-

Influenza virus stock

-

CEN-IN-23

-

DMSO

Protocol:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of CEN-IN-23 in VGM.

-

Infect the cells with influenza virus at an MOI of 0.01.

-

After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

-

Add the medium containing the different concentrations of CEN-IN-23 or vehicle control.

-

Incubate for 24-48 hours at 37°C.

-

Collect the cell culture supernatants.

-

Determine the virus titer in the supernatants by plaque assay or TCID50 assay on a fresh monolayer of cells.

-

Calculate the reduction in virus yield for each compound concentration compared to the vehicle control.

In Vivo Efficacy in a Mouse Model

This protocol outlines the evaluation of CEN-IN-23's therapeutic efficacy in a lethal influenza virus infection model in mice.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Influenza A virus (e.g., A/PR/8/34 (H1N1)), mouse-adapted

-

CEN-IN-23

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oseltamivir phosphate (B84403) (positive control)

Protocol:

-

Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.

-

Randomly divide the mice into treatment and control groups (n=10 per group).

-

Initiate treatment at a specified time post-infection (e.g., 4 hours). Administer CEN-IN-23 orally once daily for 5 days.

-

Include a vehicle control group and a positive control group (e.g., oseltamivir).

-

Monitor the mice daily for 14 days for survival and body weight changes.

-

On day 3 post-infection, euthanize a subset of mice from each group to collect lung tissue for viral load determination by plaque assay.

-

Analyze the data for survival curves, body weight changes, and reduction in lung viral titers.

Visualizations

References

Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitor-23 (CDE-IN-23) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-23 (CDE-IN-23) is a potent and selective small molecule inhibitor of the viral cap-dependent endonuclease. This enzyme is essential for the replication of a broad range of viruses, including influenza viruses and bunyaviruses.[1][2] The cap-dependent endonuclease initiates viral transcription through a "cap-snatching" mechanism, where it cleaves the 5' cap from host cell pre-mRNAs to use as a primer for the synthesis of viral mRNAs.[2][3][4] By targeting this crucial viral-specific process, CDE-IN-23 offers a promising antiviral strategy with a high therapeutic index, as no homologous enzyme is known to exist in humans.[2][4]

These application notes provide a comprehensive overview of CDE-IN-23, including its mechanism of action, and detailed protocols for its use in cell culture-based antiviral assays.

Mechanism of Action

CDE-IN-23 inhibits the endonuclease activity of the viral polymerase complex. The viral cap-dependent endonuclease is comprised of two active sites: one for binding the 5' cap of host pre-mRNAs and another for cleavage.[3] CDE-IN-23 is designed to interfere with the catalytic cleavage site, which often contains essential acidic amino acids and requires divalent metal ions like Mg²⁺ or Mn²⁺ for its function.[2][3] By blocking this activity, CDE-IN-23 prevents the generation of capped RNA primers necessary for the initiation of viral mRNA synthesis, thereby halting viral gene expression and replication.[5][6]

Caption: Mechanism of action of CDE-IN-23.

Quantitative Data Summary

The antiviral activity of CDE-IN-23 has been evaluated against various viral strains in different cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of CDE-IN-23

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.005 | >10 | >2000 |

| Influenza A/H3N2 | A549 | CPE Reduction | 0.008 | >20 | >2500 |

| Influenza B | MDCK | Plaque Reduction | 0.02 | >10 | >500 |

| La Crosse Virus (LACV) | Vero | MTT Assay | <1 | >50 | >50 |

| Lassa Virus (LASV) | VeroE6 | Plaque Reduction | ~1 | >100 | ~100 |

Data is representative and compiled from various studies on cap-dependent endonuclease inhibitors.[4][7]

Table 2: Comparison of Antiviral Activity with Other Inhibitors

| Compound | Target | Virus Strain | Cell Line | EC50 (µM) |

| CDE-IN-23 | Cap-Dependent Endonuclease | Influenza A/H1N1 | MDCK | 0.005 |

| Oseltamivir | Neuraminidase | Influenza A/H1N1 | MDCK | 0.03 |

| Ribavirin | Nucleoside Analog | La Crosse Virus | Vero | >10 |

| Favipiravir (T-705) | RNA-dependent RNA polymerase | La Crosse Virus | Vero | ~5 |

Comparative data highlights the high potency of cap-dependent endonuclease inhibitors.[7][8]

Experimental Protocols

Protocol 1: General Handling and Preparation of CDE-IN-23 Stock Solution

-

Reconstitution: CDE-IN-23 is typically supplied as a lyophilized powder. Reconstitute the compound in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration of CDE-IN-23 that is toxic to the host cells, which is crucial for calculating the selectivity index.

Caption: Workflow for determining the cytotoxicity of CDE-IN-23.

-

Cell Seeding: Seed host cells (e.g., MDCK, A549, Vero) in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of CDE-IN-23 in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with DMSO) and a "blank" control (medium only).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

-

Cell Viability Measurement: Assess cell viability using a standard method such as the MTT or MTS assay.[7]

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of CDE-IN-23 to inhibit the production of infectious virus particles.

-

Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to 95-100% confluency.

-

Virus Preparation: Prepare serial dilutions of the virus stock in viral growth medium (serum-free medium containing a protease like TPCK-trypsin for influenza virus).

-

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of CDE-IN-23.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a solution like crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 4: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by CDE-IN-23.

Caption: Experimental design for a time-of-addition assay.

-

Cell Preparation: Seed host cells in multi-well plates and grow to confluency.

-

Experimental Arms:

-

Pre-treatment: Treat cells with CDE-IN-23 for a set period (e.g., 2 hours) before viral infection.

-

Co-treatment: Add CDE-IN-23 during the 1-hour viral adsorption period.

-

Post-treatment: Add CDE-IN-23 at various time points after the viral inoculum has been removed (e.g., 1, 2, 4, 6 hours post-infection).

-

-

Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure a single cycle of replication.

-

Sample Collection: At a fixed time point after infection (e.g., 8-12 hours), collect either the cell supernatant to measure progeny virus titer or the cell lysate to quantify viral RNA via qRT-PCR.[4][7]

-